molecular formula C15H18FN3O2S B2627501 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200141-16-6

1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2627501
CAS RN: 2200141-16-6
M. Wt: 323.39
InChI Key: KOBJRBUTBIQFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Cytochrome P450 Isoform Inhibition

One significant area of research involving this compound is its potential role in inhibiting Cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for metabolizing a wide range of drugs, and their inhibition can predict drug-drug interactions. Although the compound is not directly mentioned, research on similar sulfonamide inhibitors highlights the importance of selective inhibition of CYP isoforms, which could be relevant for improving the selectivity and safety of drug metabolism (Khojasteh et al., 2011).

Sulfonamide Inhibitors

Sulfonamide inhibitors, which include structures similar to the compound of interest, have been extensively studied for their broad therapeutic potential. These compounds have been applied in treating bacterial infections, HIV, cancer, and Alzheimer's disease, demonstrating the diverse pharmaceutical applications of sulfonamide chemistry. The study by Gulcin and Taslimi (2018) provides insight into the wide range of diseases that sulfonamide inhibitors can target, suggesting that research into similar compounds could yield valuable new therapies (Gulcin & Taslimi, 2018).

Ligands for D2-like Receptors

The research on arylcycloalkylamines, including phenyl piperidines, emphasizes their role as pharmacophoric groups in antipsychotic agents. The compound's structure shares similarities with these groups, indicating its potential utility in synthesizing agents with selectivity for D2-like receptors, which are important targets for psychiatric medications (Sikazwe et al., 2009).

Environmental Degradation of Fluorochemicals

Research on the environmental degradation of polyfluoroalkyl chemicals, which are structurally related to the compound , is crucial for understanding the environmental fate and impact of these substances. The studies by Liu and Avendaño (2013) review microbial degradation pathways, highlighting the importance of assessing the environmental persistence and potential toxicity of fluorochemicals (Liu & Avendaño, 2013).

properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBJRBUTBIQFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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